1-(6-Methylpyridin-3-YL)piperazine

Overview

Description

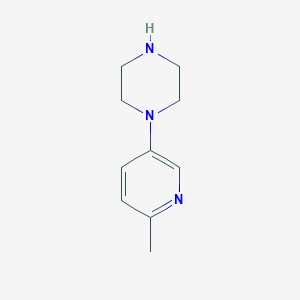

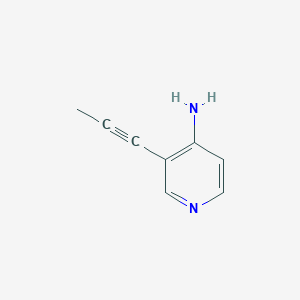

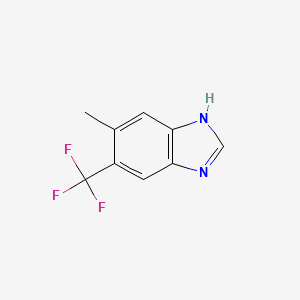

“1-(6-Methylpyridin-3-YL)piperazine” is a chemical compound with the molecular formula C10H15N3 and a molecular weight of 177.25 . It is often used in laboratory settings .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical and Chemical Properties Analysis

“this compound” is a light yellow to brown powder or crystal . It has a density of 1.1±0.1 g/cm3 and a boiling point of 334.9±37.0 C at 760 mmHg .Scientific Research Applications

Oncology Research

In oncology, piperazine derivatives have been investigated for their potential therapeutic and diagnostic applications. For example, analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity have been designed for potential use as positron emission tomography (PET) radiotracers in cancer diagnostics (Abate et al., 2011). These analogues, including piperazine derivatives, exhibit varying degrees of affinity for σ receptors, which play a role in cancer proliferation and neurodegeneration. The study highlights the importance of structural modifications in enhancing the properties of piperazine derivatives for oncological applications.

Neurological Disorders

Piperazine compounds have also been explored for their potential in treating neurological disorders. A potent calcitonin gene-related peptide (CGRP) receptor antagonist, featuring a piperazine moiety, has been developed for the treatment of migraines, demonstrating the utility of piperazine derivatives in neurological research (Cann et al., 2012).

Antimicrobial and Anticonvulsant Studies

Antimicrobial and anticonvulsant activities of piperazine derivatives have been investigated, showing that these compounds can serve as potential therapeutic agents against various microbial infections and seizures. For instance, 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized using substituted piperazine derivatives, demonstrated potential anticonvulsant activity and showed activity against some bacteria and fungi (Aytemir et al., 2004).

Photophysical Studies

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents reveals the potential of piperazine derivatives in the development of photophysical probes. These studies provide insights into the mechanisms of fluorescence quenching and the role of piperazine derivatives in enhancing the photophysical properties of organic compounds (Gan et al., 2003).

Drug Development and Therapeutic Applications

The versatility of piperazine derivatives in drug development is further illustrated by their incorporation into various therapeutic agents, ranging from anticancer and antipsychotic medications to analgesics and antipyretics. For example, N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones have shown promising antibacterial, antifungal, analgesic, and antipyretic activities, underscoring the broad therapeutic potential of piperazine derivatives (Aridoss et al., 2009).

Safety and Hazards

According to the safety data sheet, “1-(6-Methylpyridin-3-YL)piperazine” can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and stored in a well-ventilated place with the container kept tightly closed .

Mechanism of Action

Target of Action

This compound is likely to interact with various proteins or receptors in the body, given its structural similarity to other piperazine derivatives .

Mode of Action

It is known that piperazine derivatives can interact with their targets in a variety of ways, often acting as antagonists or agonists . The specific interactions of 1-(6-Methylpyridin-3-YL)piperazine with its targets and the resulting changes at the molecular level are areas of ongoing research.

Pharmacokinetics

The piperazine moiety is known to impact the physicochemical properties of the final molecule, which could influence its adme properties

Biochemical Analysis

Biochemical Properties

1-(6-Methylpyridin-3-YL)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active site of enzymes, resulting in changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable, it can undergo degradation under certain conditions, leading to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic imbalances .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the levels of various metabolites. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can significantly impact its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to particular organelles. This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

1-(6-methylpyridin-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-2-3-10(8-12-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQGPLUJVKMDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668043 | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845617-33-6 | |

| Record name | 1-(6-Methyl-3-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845617-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyridin-3-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

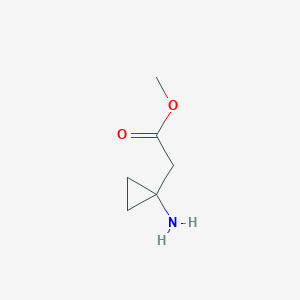

![Pyrido[3,4-b]pyrazin-7-amine](/img/structure/B1500396.png)